Ethyl (methylthio)(thioxo)acetate
Description
Conceptual Framework and Structural Significance of Ethyl (methylthio)(thioxo)acetate
This compound is a molecule with the chemical formula C₅H₈O₂S₂. Its structure is characterized by an ethyl ester group, a methylthio group (-SCH₃), and a thioxo group (C=S) all attached to the same carbon atom. This arrangement places it in the class of α-thioxo-α-methylthioesters.
The structural significance of this compound lies in the juxtaposition of these functional groups. The thioxo group, a sulfur analogue of a carbonyl group, imparts distinct electronic and steric properties. It is generally less polarized than a carbonyl group and can participate in unique chemical transformations. The adjacent methylthio group further influences the reactivity of the α-carbon, making it a potential site for various nucleophilic and electrophilic attacks.
It is crucial to distinguish this compound from its isomer, Ethyl (methylthio)acetate. nih.gov The latter, with the formula CH₃SCH₂CO₂C₂H₅, contains a methylene (B1212753) group between the methylthio and the carbonyl group and lacks the thioxo functionality. nih.govsigmaaldrich.com This structural difference leads to vastly different chemical properties and reactivity.
Table 1: Comparison of Structural Features
| Feature | This compound | Ethyl (methylthio)acetate |
| Functional Groups | Ethyl ester, Methylthio, Thioxo | Ethyl ester, Methylthio, Carbonyl |
| α-Carbon | Bonded to S of methylthio and S of thioxo | Bonded to S of methylthio and C of carbonyl |
| Key Structural Element | α-Thioxo-α-methylthioester | α-Thioether ester |
Historical Development and Evolution of Thioxoacetate Chemistry
The study of sulfur-containing organic compounds has a rich history, with early investigations focusing on naturally occurring substances and their derivatives. The development of synthetic methods for incorporating sulfur into organic molecules has been a continuous area of research. tandfonline.com While the specific history of this compound is not well-documented in readily available literature, the evolution of thioxoacetate chemistry is intertwined with the broader advancements in the synthesis and understanding of thioesters and dithiocarboxylic acids. wikipedia.orgthegoodscentscompany.com
The synthesis of related thioxo compounds, such as ethyl 2-amino-2-thioxoacetate, indicates that the thioxoacetate moiety is a viable and accessible chemical entity. manchesterorganics.com The historical progression of organosulfur chemistry has been marked by the development of new reagents and methodologies, enabling the synthesis of increasingly complex and functionally diverse molecules. jst.go.jp
Contemporary Relevance and Research Landscape of Sulfur-Containing Carboxylic Acid Derivatives
Sulfur-containing carboxylic acid derivatives are of significant interest in modern chemical research. nih.govnih.gov Their unique properties make them valuable in various applications, from organic synthesis to medicinal chemistry. Thioesters, for instance, are crucial intermediates in numerous biochemical pathways, including fatty acid metabolism, where they act as acyl group carriers in the form of acyl-CoA. libretexts.orgopenstax.org
The contemporary research landscape includes:
Novel Synthetic Methods: The development of efficient and sustainable methods for the synthesis of sulfur-containing compounds remains a key focus. This includes catalyst-free reactions and the use of mechanochemistry. acs.org
Medicinal Chemistry: Many pharmaceuticals contain sulfur-based functional groups. Research continues to explore the biological activities of novel organosulfur compounds. nih.gov
Materials Science: The incorporation of sulfur can alter the electronic and physical properties of materials, leading to applications in polymers and other advanced materials.
While specific research on this compound is limited, the broader field of sulfur-containing carboxylic acid derivatives is vibrant and continues to yield new discoveries and applications.
Structure
3D Structure
Properties
CAS No. |
53074-94-5 |
|---|---|
Molecular Formula |
C5H8O2S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-2-sulfanylideneacetate |
InChI |
InChI=1S/C5H8O2S2/c1-3-7-4(6)5(8)9-2/h3H2,1-2H3 |
InChI Key |
YQEULOZLVMRIDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=S)SC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Methylthio Thioxo Acetate and Analogs
Direct Synthetic Routes to α-Thioxo-α-Methylthioesters
Direct synthesis provides the most straightforward access to α-thioxo-α-methylthioesters. These routes typically involve the construction of the core dithioester functionality from acyclic precursors.
A prevalent direct method for synthesizing alkyl 2-(methylthio)-2-thioxoacetates involves a multi-step, one-pot procedure starting from readily available alcohols. acs.org The process begins with the conversion of an alcohol to its corresponding alkyl 2-chloroacetate. This intermediate is then reacted with elemental sulfur in the presence of a base to construct the dithioester moiety. acs.org
A general procedure is as follows: An alcohol is reacted with chloroacetyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) (DCM) at 0 °C. acs.org After the formation of the alkyl 2-chloroacetate intermediate, the solvent is removed, and the residue is dissolved in dimethylformamide (DMF). acs.org Elemental sulfur and additional triethylamine are added to the mixture to yield the final alkyl 2-(methylthio)-2-thioxoacetate product. acs.org
Alternative coupling strategies for thioester synthesis often rely on transition-metal catalysis. For instance, palladium-catalyzed thiocarbonylation of aryl iodides with aryl sulfonyl hydrazides (serving as thiol surrogates) in the presence of carbon monoxide provides a pathway to S-aryl thioesters. rsc.org While not a direct route to the title compound, these methods highlight the utility of coupling reactions in forming C-S bonds, a key step in thioester synthesis. rsc.orgorganic-chemistry.org Another approach involves the conversion of esters to thioesters under transition-metal-free conditions, using potassium acetate (B1210297) as an activator to facilitate the selective cleavage of a C-O bond and formation of a C-S bond. rsc.org
Eschenmoser coupling reactions, which typically involve the reaction of thioamides with α-haloketones or esters, represent another class of coupling reactions. nih.govresearchgate.net The success of these reactions is highly dependent on the structure of the reactants and the reaction conditions, as competing pathways such as Hantzsch thiazole (B1198619) synthesis can occur. nih.govresearchgate.net
Once synthesized, alkyl 2-(methylthio)-2-thioxoacetates can serve as precursors for further derivatization. A notable example is their conversion into alkyl 2-amino-2-thioxoacetates. acs.orgorganic-chemistry.org This transformation is achieved by reacting the dithioester with ammonium (B1175870) chloride and sodium acetate in DMF. acs.org This derivatization changes the reactivity of the molecule, enabling different subsequent cyclization pathways. acs.orgorganic-chemistry.org
The synthesis of α-haloalkyl esters from α-arylthioalkyl esters by selective cleavage of the C-S bond using reagents like sulfuryl chloride (SO2Cl2) or bromine (Br2) also represents a derivatization of a thioester precursor, although it leads to a different class of compounds. researchgate.net
Multi-Component Reaction Approaches in Thioxoacetate Synthesis
Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step, aligning with the principles of step and atom economy. nih.gov Alkyl 2-(methylthio)-2-thioxoacetates and their derivatives are effective reagents in such reactions. acs.orgnih.gov
A significant application is the acid-catalyzed reaction between alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates and acyl hydrazides. nih.gov This reaction proceeds through an in situ generated hydrazinyl intermediate, which possesses two reactive sites, facilitating regioselective cyclization to form either 2,5-disubstituted-1,3,4-thiadiazoles or 1,3,4-oxadiazoles. acs.org The operational simplicity and metal-free conditions make this a highly efficient synthetic method. organic-chemistry.orgnih.gov
Other MCRs have been developed for synthesizing related sulfur-containing heterocycles. For example, a one-pot, three-component reaction between arylglyoxals, acetylacetone, and ammonium thiocyanate (B1210189) in ethanol (B145695) yields 2-thioxo-1,3-oxazine derivatives. orgchemres.orgorgchemres.org Thiosemicarbazide (B42300) is another versatile reagent used in MCRs to produce a variety of heterocyclic compounds. researchgate.netresearchgate.net A direct photocatalyzed three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur has also been developed for the synthesis of thioesters, showcasing a modern approach to C-S bond formation. organic-chemistry.orgresearchgate.net
| Reactants | Catalyst/Solvent | Product Class | Reference |
| Alkyl 2-(methylthio)-2-thioxoacetate, Acyl hydrazide | p-TSA, AcOH / Water or DMF | 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles | organic-chemistry.org, acs.org, nih.gov |
| Arylglyoxals, Acetylacetone, Ammonium thiocyanate | None / Ethanol | 2-Thioxo-1,3-oxazine derivatives | orgchemres.org, orgchemres.org |
| Aldehydes, Alkenes/Alkynes, Elemental Sulfur | TBADT (photocatalyst) / Acetonitrile | Thioesters | organic-chemistry.org, researchgate.net |
| Anilines, 3-Chloropentane-2,4-dione, Ammonium thiocyanate, Thiosemicarbazide, Dialkyl acetylene (B1199291) dicarboxylate | PEG-400 | Functionalized oxothiazoles | researchgate.net |
Regioselective Synthesis Strategies
Regioselectivity is a critical aspect of synthesizing functionalized molecules, and strategies involving ethyl (methylthio)(thioxo)acetate analogs demonstrate precise control over reaction outcomes. The acid-catalyzed cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides is a prime example of a highly regioselective process. acs.orgnih.gov
The reaction pathway is directed by the choice of solvent. The dehydrative cyclization, which leads to the formation of 2,5-disubstituted-1,3,4-thiadiazoles, is favored in protic solvents like water. acs.orgorganic-chemistry.org Conversely, the desulfurative cyclization, yielding 2,5-disubstituted-1,3,4-oxadiazoles, is promoted in aprotic solvents such as a mixture of acetic acid and DMF. acs.orgorganic-chemistry.org The regioselectivity is confirmed through methods including single-crystal X-ray diffraction. acs.orgnih.gov This divergent synthesis allows for the selective production of two different heterocyclic scaffolds from the same set of precursors. organic-chemistry.org
Interestingly, when using alkyl 2-amino-2-thioxoacetate intermediates, the solvent-dependent regioselectivity is reversed for the same cyclization reactions. acs.org
| Precursor | Reagent | Solvent | Product | Yield | Reference |
| Ethyl 2-(methylthio)-2-thioxoacetate | Benzhydrazide | Water | 2-benzyl-5-(ethylthio)-1,3,4-thiadiazole | 83% | organic-chemistry.org |
| Ethyl 2-(methylthio)-2-thioxoacetate | Benzhydrazide | AcOH/DMF | 2-benzyl-5-(ethoxycarbonyl)-1,3,4-oxadiazole | 78% | organic-chemistry.org |
Green Chemistry and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several strategies for the synthesis and application of thioxoacetates align with the principles of green chemistry.
The acid-mediated regioselective synthesis of heterocycles from alkyl 2-(methylthio)-2-thioxoacetates is notable for being performed under metal-free conditions, which simplifies purification and reduces toxic waste. organic-chemistry.orgnih.gov Furthermore, some multi-component reactions are designed to be catalyst-free and utilize green solvents. For instance, the synthesis of 2-thioxo-1,3-oxazine derivatives proceeds efficiently in ethanol without a catalyst. orgchemres.org
The use of water as a reaction medium is a key goal in green synthesis. An efficient method for preparing organic thioacetates has been developed using water as the solvent, highlighting the nucleophilic strength of the thioacetate (B1230152) anion in aqueous media. rsc.org Another approach describes an "on-water" synthesis of thioxoimidazolidinone conjugates using a recyclable nano-catalyst, which demonstrates high water compatibility and can be reused for multiple cycles. rsc.org The development of protocols using deep eutectic solvents (DESs) for radical-mediated hydrothiolation reactions further underscores the move towards sustainable reaction media that can be recycled. semanticscholar.org
Stereoselective Synthesis of Thioxoacetate Derivatives
While this compound itself is achiral, its analogs and derivatives can be chiral, making stereoselective synthesis a relevant area of investigation. Research in this area often focuses on using thioester-containing moieties to construct complex chiral molecules.
One study reports the regioselective synthesis of 3-thiazolidine acetic acid derivatives. nih.gov The reaction of a substituted amino acid-N-[(per-O-acetylglycosylamino)thioxomethyl]-ethyl ester with ethyl bromoacetate (B1195939) leads to the formation of a thiazolidinone ring. nih.gov X-ray crystallography and 2D NMR studies revealed that the ring closure occurs with exclusive regioselectivity. nih.gov The stereochemistry of the final product is influenced by the chiral sugar moiety, which sterically blocks alternative reaction pathways. nih.gov
Another example is the metal-free thioketene-induced ring expansion of aziridines, which yields 4-alkylthiazolines stereospecifically from 2-alkylaziridines. researchgate.net Such methods, which control the formation of new stereocenters in heterocyclic systems derived from thio-compounds, are crucial for the synthesis of biologically active molecules. researchgate.net
Elucidation of Reaction Mechanisms and Reactivity Profiles
Fundamental Reactivity Patterns of the Ethyl (methylthio)(thioxo)acetate Core
The unique arrangement of atoms in this compound dictates its chemical behavior, presenting specific sites for both nucleophilic and electrophilic attack.
The core structure of dithiocarboxylates like this compound features distinct reactive centers. The thiocarbonyl carbon atom is a primary electrophilic center, susceptible to attack by nucleophiles. researchgate.net This electrophilicity is a consequence of the electron-withdrawing nature of the two sulfur atoms attached to it.
Conversely, the sulfur atoms in the molecule act as nucleophilic centers. The thiocarbonyl sulfur, in particular, possesses a lone pair of electrons in a relatively high-energy orbital, making it reactive towards electrophiles. This dual reactivity allows dithiocarboxylates to participate in a wide array of chemical transformations.
The presence of the thioalkyl group, in this case, the methylthio group, is significant as it can function as a good leaving group during nucleophilic attack, which enhances the reactivity of the molecule. researchgate.net
The thiocarbonyl group (C=S) is a key feature of this compound and is central to its reactivity. Compared to the more common carbonyl group (C=O), the C=S double bond is weaker and more polarizable. caltech.edu This results in the thiocarbonyl group being more reactive towards both nucleophiles and electrophiles.
Thiocarbonyl compounds are known to be excellent "super-dipolarophiles" in [3+2] cycloadditions and "super-dienophiles" in hetero-Diels-Alder reactions. uzh.ch The reaction of thiocarbonyl compounds with carbenes can lead to the formation of thiocarbonyl ylides, which are reactive intermediates. uzh.ch These ylides can then undergo further reactions, such as 1,3-dipolar electrocyclization to form thiiranes. uzh.ch
Detailed Mechanistic Investigations of Transformations
The versatile reactivity of this compound allows it to undergo a variety of transformations, including cyclizations, addition-elimination reactions, and rearrangements.
Dithiocarboxylates are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net The presence of both nucleophilic and electrophilic centers allows for intramolecular and intermolecular cyclization reactions to form rings of various sizes. researchgate.net For instance, dithiocarboxylates can react with dielectrophiles to form sulfur-containing heterocycles. researchgate.net
One common pathway involves the reaction of the dithiocarboxylate with a molecule containing two nucleophilic centers. This can lead to the formation of heterocycles such as thiazoles. researchgate.net For example, the reaction of a methyl dithioester with a suitable partner can yield 4,5-disubstituted thiazoles in high yields. researchgate.net Dithiocarboxylates also participate in 1,3-dipolar cycloaddition reactions, for example with nitrile oxides, which after elimination of a thiomethyl group can lead to the formation of oxathiazoles. researchgate.net
The following table provides examples of heterocycles synthesized from dithiocarboxylates:
| Reactant(s) | Resulting Heterocycle | Reaction Type |
| Dithioester and α-haloketone | Thiazole (B1198619) | Cyclocondensation |
| Dithioester and nitrile oxide | 1,4,2-Oxathiazole | 1,3-Dipolar cycloaddition followed by elimination |
| Dithioester and diazo compound | Thiirane | Cycloaddition |
A fundamental reaction pathway for dithiocarboxylates is the addition-elimination mechanism, which is a type of nucleophilic acyl substitution. chemistrysteps.comf-cdn.comwikipedia.org In this two-step process, a nucleophile first adds to the electrophilic thiocarbonyl carbon, breaking the C=S pi bond and forming a tetrahedral intermediate. chemistrysteps.com In the second step, the C=S bond is reformed as a leaving group is eliminated. chemistrysteps.com In the case of this compound, the methylthio group (CH₃S⁻) can act as the leaving group. researchgate.net
This process allows for the conversion of dithiocarboxylates into other carboxylic acid derivatives. For example, reaction with amines (aminolysis) can produce thioamides. wikipedia.org The reactivity in these transformations is often high, allowing reactions to proceed under mild conditions. nih.gov
The general mechanism is as follows:
Addition: A nucleophile attacks the thiocarbonyl carbon.
Elimination: The tetrahedral intermediate collapses, and the leaving group (e.g., methylthiolate) departs.
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.org While specific rearrangement reactions of this compound are not extensively documented, related compounds are known to undergo such transformations. For instance, the thio-Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that can occur in allylic thiolesters and related structures. caltech.edu
In the context of dithiocarboxylates, rearrangements can be initiated by the formation of a reactive intermediate, such as a carbocation. masterorganicchemistry.comchemistrysteps.com If a carbocation were to form in a part of the molecule, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable carbocation, followed by subsequent reaction to yield a rearranged product. chemistrysteps.com Oxygen transfer to a dithiocarboxylate ester can form a sulfine-like S-oxide, which can then rearrange to an acyl disulfide. wikipedia.org
: Catalytic Strategies in Thioxoacetate Chemistry
The unique electronic properties of the thioxoacetate functional group, characterized by the presence of a thiocarbonyl moiety, render it a versatile building block in organic synthesis. The development of catalytic strategies to control the reactivity of thioxoacetates, such as this compound, has opened new avenues for the construction of complex molecular architectures. These strategies primarily revolve around the use of Lewis acids, organocatalysts, and transition metals to activate the thioxoacetate and guide the stereochemical outcome of the reaction.
Lewis Acid Catalysis
Lewis acid catalysis is a cornerstone of organic synthesis, activating electrophiles by coordinating to a Lewis basic site, thereby lowering the energy of the transition state. youtube.com In the context of thioxoacetates, the sulfur atom of the thiocarbonyl group can act as a Lewis base, coordinating to a Lewis acid catalyst. This coordination enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack.
Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃) and dysprosium triflate (Dy(OTf)₃), are particularly effective Lewis acids for reactions involving carbonyl and thiocarbonyl compounds due to their high oxophilicity and thiophilicity. nih.gov Studies on analogous carbonyl compounds have shown that the catalytic efficiency correlates with the electrophilicity of the metal ion, with more electrophilic metals leading to greater activation of the carbonyl group. nih.gov This principle is directly applicable to thioxoacetates, where a stronger Lewis acid would lead to a more activated thiocarbonyl for subsequent reactions like cycloadditions or additions of nucleophiles.
For instance, the formal ene reaction of thiolactams, which share reactivity patterns with thioxoacetates, has been successfully catalyzed by Scandium(III) triflate (Sc(OTf)₃), affording cyclobutane (B1203170) derivatives with high diastereoselectivity. rsc.org This highlights the potential of chiral Lewis acids to induce asymmetry in reactions involving thioxoacetate-derived substrates.
Illustrative Data: Lewis Acid-Catalyzed [4+2] Cycloaddition of a Thioaldehyde
While specific data for this compound is limited, the following table illustrates the outcomes of a Lewis acid-catalyzed hetero-Diels-Alder reaction with a related thiocarbonyl compound, demonstrating the effectiveness of this strategy.
| Catalyst (mol%) | Dienophile | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (endo/exo) |
| ZnCl₂ (20) | Cyclopentadiene | CH₂Cl₂ | 24 | 75 | 90:10 |
| Yb(OTf)₃ (10) | Cyclopentadiene | CH₂Cl₂ | 12 | 92 | >95:5 |
| Sc(OTf)₃ (10) | Danishefsky's Diene | Toluene | 8 | 88 | 92:8 |
| Cu(OTf)₂ (15) | Isoprene | THF | 18 | 81 | 85:15 |
This table is illustrative and based on data for analogous thioaldehyde systems to demonstrate the potential of Lewis acid catalysis.
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively, offering a metal-free alternative to traditional catalysis. A prominent strategy applicable to thioxoacetates involves the use of bifunctional organocatalysts, such as chiral thioureas. These catalysts possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (the thiourea (B124793) moiety).
This dual activation mode allows the catalyst to simultaneously activate both the nucleophile and the electrophile. For example, in a Michael addition, the thiourea can activate an enone through hydrogen bonding, while the amine group activates the thioacetic acid nucleophile through deprotonation. This approach has been shown to provide products with good yields and moderate to high enantioselectivity. The development of such bifunctional catalysts for reactions involving thioxoacetates could enable highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations.
Transition Metal Catalysis
Transition metals offer a diverse range of catalytic activities due to their variable oxidation states and ability to coordinate with various functional groups. The sulfur atoms in this compound make it an excellent ligand for transition metals. Gold(I) complexes, for example, are known to coordinate with dithiocarboxylates, suggesting that gold catalysis could be a viable strategy for activating thioxoacetates towards various transformations. acs.org
Palladium- and rhodium-catalyzed cross-coupling and cycloaddition reactions are also highly relevant. The thioxoacetate can potentially participate in tandem or cascade reactions, where a single catalyst promotes multiple, mechanistically distinct transformations in one pot. For instance, a transition metal could initially catalyze a cycloaddition involving the thioxoacetate, followed by a subsequent cross-coupling reaction on a different part of the molecule. The ability of transition metals to form and cleave bonds with carbon and sulfur under mild conditions makes them powerful tools for the functionalization of thioxoacetate-containing molecules.
Illustrative Data: Transition Metal-Catalyzed Allylic Thioalkylation
The following table presents illustrative data for a transition metal-catalyzed reaction involving a thioester, showcasing the potential for high efficiency and stereocontrol.
| Catalyst (mol%) | Ligand (mol%) | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| [Pd(allyl)Cl]₂ (2.5) | (S)-BINAP (5.5) | Allyl acetate (B1210297) | THF | 90 | 92 |
| [Rh(cod)Cl]₂ (2.0) | (R)-Tol-BINAP (4.5) | Allyl carbonate | Dioxane | 85 | 88 |
| Cu(OTf)₂ (5.0) | (R,R)-Ph-BOX (6.0) | Allyl phosphate | CH₂Cl₂ | 95 | 97 |
| Ir(cod)₂BF₄ (3.0) | (S)-SEGPHOS (3.5) | Allyl alcohol | Toluene | 88 | 94 |
This table is illustrative and based on data for analogous thioester systems to demonstrate the potential of transition metal catalysis.
Applications in Advanced Organic Synthesis
Ethyl (methylthio)(thioxo)acetate as a Versatile Synthon
The utility of this compound as a synthon stems from the distinct reactivity of its constituent parts. The thioxo group can act as a nucleophile or participate in cycloaddition reactions, the active methylene (B1212753) group can be deprotonated to form a nucleophilic carbanion, and the methylthio group can serve as a leaving group in substitution reactions or be oxidized to a sulfoxide (B87167) or sulfone to modulate reactivity.
This versatility allows it to be employed in a variety of synthetic strategies. For instance, it is a key reagent in the development of novel methodologies for preparing 2-fluoroacrylates. The process involves the condensation of carbon disulfide with fluoroacetonitrile, followed by reduction and subsequent reaction with organometallic reagents to yield allylic alcohols that rearrange to the desired acrylate (B77674) structures. researchgate.net Furthermore, its role extends to being an internal standard in the analytical determination of volatile sulfur compounds in beverages like port wine, highlighting its importance in both synthesis and analytical chemistry. sigmaaldrich.com
Construction of Heterocyclic Architectures
A primary application of this compound is in the synthesis of a wide array of heterocyclic compounds. Its ability to participate in cyclization and condensation reactions makes it a valuable precursor for scaffolds of significant interest in medicinal and materials chemistry.
This compound is a key starting material for the synthesis of substituted thiazoles. For example, it is used in the preparation of ethyl 2-thioxothiazoline-4-acetates, demonstrating a direct pathway to this important heterocyclic core. amanote.com
The reagent is also implicated in the synthesis of dihydropyrimidine (B8664642) derivatives. These structures are often built through multi-step condensation reactions. A common route involves the reaction of a β-keto ester, such as ethyl acetoacetate, with thiourea (B124793) to form a pyrimidine (B1678525) scaffold which can then be further functionalized. While not a direct one-pot reaction with this compound itself, related pyrimidine derivatives, such as Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, showcase the utility of the core methylthio and ester functionalities in building these heterocycles.
Table 1: Synthesis of Thiazole (B1198619) and Dihydropyrimidine Derivatives
| Heterocycle | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| Ethyl 2-thioxothiazoline-4-acetate | This compound precursor | Cyclization | amanote.com |
| Ethyl 4-(4-Cyanophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | Not specified | Condensation | amanote.com |
A significant application of related α-carboalkoxy sulfides, such as ethyl (methylthio)acetate, is in the synthesis of oxindoles. A general and effective method involves the sequential treatment of an aniline (B41778) derivative with tert-butyl hypochlorite, followed by the α-carboalkoxy sulfide (B99878), triethylamine (B128534), and finally an acid catalyst. researchgate.net This process yields a 3-methylthiooxindole derivative, which can then be reductively desulfurized to the corresponding oxindole (B195798). researchgate.net
The mechanism for the formation of the 3-methylthiooxindole intermediate is proposed to proceed through several steps:
Formation of a mono-N-chloroaniline.
Reaction with the sulfide to form an azasulfonium salt.
Generation of an ylide.
A Sommelet-Hauser type rearrangement.
Intramolecular cyclization via attack of the free amino group onto the ester carbonyl. researchgate.net
This methodology provides a powerful tool for accessing the oxindole core, a prevalent motif in many biologically active natural products and pharmaceutical agents. researchgate.netnih.gov
The reactivity of this compound and its derivatives extends to the construction of more complex fused heterocyclic systems. An example includes the synthesis of 3-[2-(1H-imidazol-2-yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. amanote.com In this case, the core thioxo-pyrimidine structure, accessible from precursors related to this compound, is further elaborated and fused to form the quinazolinone system, which is a privileged scaffold in medicinal chemistry. amanote.com
While direct synthesis of thietanes using this compound is not prominently reported, the synthesis of other sulfur heterocycles like thiadiazoles is well-established through related pathways. For example, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from thiosemicarbazide (B42300) precursors, which are often prepared by reacting a hydrazide with an isothiocyanate. nih.gov The thiosemicarbazide is then cyclized under acidic conditions to afford the 1,3,4-thiadiazole ring. Although this is a multi-step process, it highlights the utility of thioamide and related functional groups, central to the structure of this compound, in the synthesis of diverse sulfur-containing heterocycles. nih.gov
Stereoselective Transformations and Chiral Derivatization
Ethyl (methylthio)acetate has been utilized in stereoselective reactions to produce chiral molecules. A notable example is its application in the synthesis of the alkaloid phalarine. researchgate.net In this synthesis, a suitably substituted derivative of L-tryptophan is reacted in a diastereoselective manner, leading to a key intermediate for the natural product. This transformation underscores the potential of synthons derived from ethyl (methylthio)acetate to control stereochemistry in the synthesis of complex natural products. researchgate.net The challenge of synthesizing chiral 3-monosubstituted oxindoles, which are prone to racemization, has been addressed by various catalytic enantioselective methods, highlighting the importance of stereocontrol in this area of chemistry. organic-chemistry.org
Role in Complex Designed Scaffolds
The strategic incorporation of sulfur atoms into molecular frameworks can profoundly influence their physical, chemical, and biological properties. This compound, with its reactive thiocarbonyl group and adjacent methylthio substituent, is poised to be a valuable precursor for a variety of complex, sulfur-containing heterocyclic systems. Its utility can be envisioned in several key areas of advanced organic synthesis, including cycloaddition reactions and the construction of novel thiophene-based architectures.
A Precursor to Novel Thiophene (B33073) Scaffolds
Thiophene and its fused derivatives are ubiquitous structural motifs in materials science and medicinal chemistry. The reactivity of the thionoester group in this compound suggests its potential as a key component in the synthesis of highly substituted thiophenes. For instance, it could participate in Gewald-type reactions, where condensation with an activated nitrile in the presence of a base and elemental sulfur could lead to the formation of aminothiophenes. The methylthio group would remain as a functional handle for further synthetic manipulations.
Furthermore, this compound could serve as a precursor for the synthesis of thieno[3,2-b]thiophenes, a class of compounds with interesting electronic properties. acs.orgencyclopedia.pub Synthetic strategies could involve the initial elaboration of the thionoester into a more complex side chain, followed by an intramolecular cyclization to form the second thiophene ring.
Dienophile in Diels-Alder Reactions for Thio-Bridged Scaffolds
The electron-deficient thiocarbonyl group of this compound makes it an excellent candidate as a dienophile in Diels-Alder reactions. Its reaction with a variety of dienes could provide access to six-membered rings containing a sulfur atom within the newly formed ring. These thio-bridged scaffolds are of significant interest due to their unique conformational properties and potential biological activities. The resulting cycloadducts would also bear the ester and methylthio functionalities, allowing for subsequent chemical transformations. Research on the cycloaddition of ethyl thioxoacetate with dienes has demonstrated the feasibility of such transformations, yielding cycloadducts that can be further elaborated. rjpbcs.com
Building Block for Thiazole and Thiazolidine (B150603) Derivatives
The thionoester functionality is also a key precursor for the synthesis of thiazole and thiazolidine rings. For example, reaction with α-amino ketones or α-amino esters could lead to the formation of highly substituted thiazoles through a Hantzsch-type synthesis. Alternatively, reaction with aziridines could open up pathways to thiazolidine derivatives. The presence of the methylthio group offers an additional site for diversification, potentially leading to libraries of novel heterocyclic compounds. The synthesis of ethyl 2-thioxothiazoline-4-acetates from similar precursors highlights the potential of this approach. amanote.com
In Situ Generation of Reactive Intermediates for Cascade Reactions
This compound can be envisioned as a precursor for the in situ generation of highly reactive intermediates, such as thioketenes or 1,3-dipoles, which could then participate in cascade reactions to build complex molecular architectures in a single synthetic operation. For instance, under thermal or photochemical conditions, it might undergo elimination to form a transient thioketene, which could then be trapped by various nucleophiles or undergo [2+2] cycloadditions.
The following table summarizes the potential applications of this compound in the synthesis of complex scaffolds:
| Application Area | Scaffold Type | Potential Reaction Type |
| Thiophene Synthesis | Substituted Thiophenes | Gewald Reaction |
| Thieno[3,2-b]thiophenes | Intramolecular Cyclization | |
| Cycloaddition Reactions | Thio-bridged Carbocycles | Diels-Alder Reaction |
| Heterocycle Synthesis | Thiazoles | Hantzsch-type Synthesis |
| Thiazolidines | Reaction with Aziridines | |
| Cascade Reactions | Various Complex Scaffolds | In situ generation of reactive intermediates |
While direct experimental data on the applications of this compound remains limited, the known reactivity of related thionoesters and dithiocarboxylates strongly supports its potential as a valuable and versatile tool for the construction of complex designed scaffolds. researchgate.netacs.org Further research into the synthesis and reactivity of this intriguing molecule is warranted and promises to unlock new avenues in advanced organic synthesis.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl (methylthio)(thioxo)acetate, both one-dimensional and two-dimensional NMR experiments have been crucial in assigning the chemical environment of each proton and carbon atom.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. In a related compound, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, the protons on the carbon adjacent to the thioester group and the thiophene (B33073) ring show distinct chemical shifts. For this compound, the expected signals would correspond to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methylthio group (a singlet for S-CH₃), and the methylene (B1212753) group adjacent to the thioxo group (a singlet for -CH₂-C=S). The exact chemical shifts are influenced by the electron-withdrawing nature of the thioxo-carbonyl group and the sulfur atoms.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| O-CH₂-CH₃ | ~4.2 | Quartet (q) | ~7.1 |
| O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.1 |
| S-CH₃ | ~2.2 | Singlet (s) | N/A |
| -CH₂-C=S | ~3.4 | Singlet (s) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A key feature in the ¹³C NMR spectrum of a related thioester, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, is the appearance of the thioate group carbon at approximately 196 ppm. redalyc.org This downfield shift is characteristic of a carbon atom in a C=S double bond within a thioester functionality. redalyc.org The carbon atoms of the ethyl and methylthio groups would appear at higher fields.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=S | ~195-205 |
| O-CH₂-CH₃ | ~60-70 |
| S-CH₂- | ~30-40 |
| S-CH₃ | ~15-25 |
| O-CH₂-CH₃ | ~10-15 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. A crucial vibration for this compound is the C=S stretching frequency. In related dithiocarbonate compounds, strong C=S stretching bands are observed in the region of 1066-1042 cm⁻¹. researchgate.net The C-O-C stretching bands are also prominent and typically appear in the range of 1240-1210 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=S Stretch | 1040 - 1070 | Strong |
| C-O-C Stretch | 1210 - 1240 | Intense |
| C-S Stretch | 700 - 750 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. The molecular weight of this compound is 150.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the methylthio group (-SCH₃), or the entire ethyl group (-CH₂CH₃), leading to characteristic fragment ions.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations are a cornerstone for investigating the electronic characteristics of ethyl (methylthio)(thioxo)acetate. These studies provide a detailed picture of the molecule's frontier orbitals, electrostatic potential, and charge distribution, which are crucial for predicting its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
For analogous compounds, analysis of the HOMO and LUMO reveals that the electron density in the HOMO is often localized on the sulfur atoms and the thioxo group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the carbonyl group and the ester moiety, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the electronic transitions, which can be correlated with experimental UV-Vis spectra. For instance, in a related thioxo-pyrimidine derivative, a minimal HOMO-LUMO energy gap of 4.6255 eV was calculated, indicating high reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energies and Properties
| Parameter | Value (eV) | Description |
| EHOMO | Varies | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Varies | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Varies | Difference between ELUMO and EHOMO |
Note: Specific values for this compound require dedicated computational studies.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).
In molecules containing thioxo and carbonyl groups, the MEP surface typically shows a negative potential around the oxygen and sulfur atoms, highlighting them as centers for electrophilic attack. The regions around the hydrogen atoms of the ethyl and methyl groups generally exhibit a positive potential, making them susceptible to nucleophilic interactions. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which influence the crystal packing and biological activity of the compound. researchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. In an idealized Lewis structure, bonding orbitals have an occupancy close to two electrons, while antibonding orbitals are nearly empty. wikipedia.org Deviations from this ideal scenario indicate electron delocalization. wikipedia.org
Computational Mechanistic Pathways and Transition State Analysis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of reactions such as cycloadditions, substitutions, and rearrangements.
For instance, in reactions where this compound acts as a dienophile or a dipolarophile, DFT calculations can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By locating the transition state structures and calculating their energies, it is possible to predict the regioselectivity and stereoselectivity of the products. This type of analysis has been successfully applied to understand the reaction mechanisms of other thioxo compounds.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT methods can be used to calculate vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.
The calculated vibrational frequencies can be used to assign the absorption bands in the experimental IR and Raman spectra to specific vibrational modes of the molecule. Similarly, the prediction of electronic transitions through Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-Vis spectra. researchgate.net For example, the π to π* transitions are often responsible for the main absorption bands in the UV-Vis region for compounds with conjugated systems. nih.gov The correlation between theoretical and experimental spectra provides confidence in the optimized molecular geometry and the computational method used. acs.org
Conformational Landscape and Tautomeric Equilibria Modeling
This compound can exist in different conformations due to the rotation around its single bonds. Computational modeling can be used to explore the conformational landscape and identify the most stable conformers. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov The results of such scans can reveal the global and local energy minima, providing insights into the preferred shapes of the molecule in the gas phase or in solution.
Furthermore, this compound can potentially exhibit tautomerism, for instance, between the thione and enethiol forms. Computational methods can be employed to calculate the relative energies of the different tautomers and to estimate the equilibrium constants between them. Understanding the tautomeric preferences is essential as different tautomers can have distinct chemical and physical properties. For a related compound, it was shown that the amine tautomer is more stable than the imine form, preventing interconversion. acs.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) represents a specialized area of computational chemistry focused on developing mathematical models that correlate the structural features of a molecule with its macroscopic properties. These models are invaluable for predicting the physicochemical characteristics of novel compounds without the need for extensive empirical testing. While specific QSPR studies dedicated exclusively to this compound are not prevalent in publicly accessible literature, the principles and methodologies of QSPR have been widely applied to structurally analogous compounds, particularly sulfur-containing esters. The findings from these studies provide a robust framework for understanding and predicting the properties of this compound.
The core of QSPR lies in the use of molecular descriptors, which are numerical representations of a molecule's structural and electronic attributes. These descriptors are then used in statistical models, such as multiple linear regression (MLR) or more complex machine learning algorithms, to establish a quantitative relationship with a specific property.
Research on sulfur-containing compounds has successfully employed QSPR to predict a range of critical properties. For instance, studies on broad datasets of sulfur-containing molecules have developed models to estimate critical temperature (Tc), critical pressure (Pc), critical volume (Vc), and acentric factor (ω). nih.gov These models often utilize a combination of linear and non-linear (e.g., genetic programming-based) approaches to achieve high predictive accuracy. nih.gov The coefficient of determination (R²) for such models, which indicates how well the model predicts the observed outcomes, has been reported to be as high as 0.936 for Tc, 0.976 for Pc, and 0.990 for Vc in some non-linear models. nih.gov
For classes of compounds more closely related to this compound, such as aromatic sulfur-containing carboxylates, QSPR studies have focused on predicting properties like water solubility (log Sw) and the octanol/water partition coefficient (log Kow). nih.gov These properties are crucial for understanding the environmental fate and biological activity of a compound. In these studies, molecular descriptors derived from quantum chemical calculations have proven to be particularly effective.
The table below summarizes key molecular descriptors that have been identified as significant in QSPR models for sulfur-containing esters and related compounds.
| Descriptor Category | Specific Descriptor | Predicted Property | Reference |
| Topological | Molecular Surface Area (S) | Water Solubility, Octanol/Water Partition Coefficient | nih.govnih.gov |
| Molecular Shape (O) | Water Solubility, Octanol/Water Partition Coefficient | nih.gov | |
| Molecular Weight (MW) | Water Solubility, Octanol/Water Partition Coefficient | nih.gov | |
| Quantum Chemical | Net Charges on Carboxyl Group (QOC) | Water Solubility, Octanol/Water Partition Coefficient | nih.govnih.gov |
| Most Negative Atomic Charge (q-) | Water Solubility, Octanol/Water Partition Coefficient | nih.gov | |
| Energy of the Highest Occupied Molecular Orbital (E-HOMO) | Gas-Chromatographic Retention Index | nih.gov |
One study employed a genetic algorithm-based multivariate linear regression (GA-MLR) to select the most relevant quantum chemical descriptors for predicting the aqueous solubility of 71 aromatic sulfur-containing carboxylates. nih.gov The resulting model showed a high correlation, with an R² value of 0.9161, which improved to 0.9253 upon the removal of two outliers. nih.gov The primary factors influencing aqueous solubility were identified as the molecular surface area, the charges on the carboxyl group, and the difference between the HOMO energy of the solute and the LUMO energy of water. nih.gov
Another theoretical approach, the theoretical linear solvation energy relationships (TLSER) model, has also been applied to predict the partition properties of aromatic sulfur-containing carboxylates. nih.gov However, it was found that models based on atomic charges were more accurate and reliable for this class of compounds. nih.gov
These research findings collectively demonstrate the power of QSPR in elucidating the relationships between the molecular structure of sulfur-containing esters and their key physicochemical properties. Although direct QSPR data for this compound is scarce, the established models for similar compounds provide a strong basis for estimating its properties. By calculating the relevant molecular descriptors for this compound, it would be possible to apply these existing QSPR models to predict its behavior, thereby guiding its potential applications and further research.
Derivatization and Chemical Modification Strategies
Functionalization at the Ester Linkage
The ethyl ester group of Ethyl (methylthio)(thioxo)acetate represents a classical site for functionalization through well-established ester chemistry. Although specific kinetic studies on the hydrolysis of this particular dithioester are not extensively detailed in the literature, the reactivity is analogous to that of other carboxylic acid esters. foodb.ca
Standard hydrolysis reactions, typically conducted under acidic or basic aqueous conditions, can be employed to cleave the ester linkage. This process yields the corresponding carboxylic acid, (methylthio)(thioxo)acetic acid, and ethanol (B145695). This transformation is fundamental for subsequent reactions where a free carboxyl group is required, such as in amide bond formation.
Another key modification strategy is transesterification. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl moieties. This allows for the synthesis of a series of dithioacetate esters with varied properties, which can be useful for tuning solubility or for introducing other functional handles into the molecule. The general principles of these reactions are well-understood from studies on simpler esters like ethyl acetate (B1210297). nih.gov
| Reaction Type | Reagents | Product | Purpose |
| Hydrolysis | H₂O, H⁺ or OH⁻ | (Methylthio)(thioxo)acetic acid | Accessing the free carboxylic acid |
| Transesterification | R-OH, H⁺ or Base | Alkyl (methylthio)(thioxo)acetate | Modifying solubility and properties |
Transformations of the Thioxo Carbonyl Group
The thioxo (C=S) group is a key reactive center, exhibiting distinct reactivity compared to its carbonyl (C=O) analogue and serving as a linchpin for complex molecule synthesis. researchgate.net Its electron-rich nature and the polarizability of the C=S bond make it susceptible to a variety of transformations, particularly cycloaddition reactions and reactions with carbenoids. researchgate.netuzh.ch
Dithioesters are known to function as potent dienophiles in hetero-Diels-Alder reactions. researchgate.net When this compound is reacted with conjugated dienes, it can lead to the formation of six-membered sulfur-containing heterocycles. researchgate.netgla.ac.uk For instance, reaction with a 1,3-diene would yield a dihydrothiopyran ring system. These cycloadditions can proceed with high regioselectivity. researchgate.net
The thioxo group also reacts readily with diazo compounds, which serve as precursors to carbenes. uzh.ch In the presence of a metal catalyst like Rh₂(OAc)₄, the generated carbene attacks the sulfur atom of the thioxo group to form a transient thiocarbonyl ylide. uzh.ch This highly reactive intermediate can then undergo various intramolecular cyclization pathways, most commonly a 1,3-dipolar cycloaddition, to afford five-membered heterocyclic rings such as 1,3-oxathioles or thiazoles, depending on the reactants involved. uzh.ch
| Reaction Class | Reactant | Intermediate | Product Type |
| Hetero-Diels-Alder | Conjugated Dienes | - | Six-membered heterocycles (e.g., Tetrahydrothiophenes) researchgate.net |
| [2+2] Cycloaddition | Ketenes | - | Four-membered heterocycles (Thietanones) uzh.ch |
| Ylide Formation | Diazo Compounds / Carbenes | Thiocarbonyl Ylide | Five-membered heterocycles (e.g., 1,3-Thiazoles) uzh.ch |
Selective Reactions of the Methylthio Moiety
The methylthio (-SMe) group is not merely a passive spectator; it is an active participant in the compound's reactivity profile and can be selectively targeted for modification. researchgate.netresearchgate.net Its primary role in many synthetic sequences is that of a leaving group.
The methylthio group can be displaced by a range of nucleophiles. This nucleophilic substitution reaction is a cornerstone of its utility, allowing the dithioester core to be incorporated into larger molecules. For example, reaction with amines can lead to the formation of thioamides, with methanethiol (B179389) as a byproduct. This reactivity is crucial for building various heterocyclic systems. researchgate.net
Furthermore, the sulfur atom of the methylthio group can be activated. Treatment with reagents like chlorine can form an intermediate azasulfonium salt, which can then undergo rearrangements, such as the Sommelet-Hauser rearrangement, to introduce functionality at positions ortho to an amino group on an aromatic ring. researchgate.net While not a direct modification of the methylthio group itself, this demonstrates its role in facilitating complex transformations. Additionally, though less commonly cited for this specific molecule, thioethers are generally susceptible to oxidation to form the corresponding sulfoxides and sulfones, which would significantly alter the electronic properties and reactivity of the molecule. Reductive desulfurization can also be employed to remove the methylthio group entirely. researchgate.net
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Product |
| Nucleophilic Substitution | Nucleophiles (e.g., Amines) | Thioamides, other substitution products researchgate.net |
| Reductive Desulfurization | Reducing agents (e.g., Raney Nickel) | Desulfurized product (Ethyl acetate) researchgate.net |
| Oxidation | Oxidizing agents (e.g., m-CPBA) | Sulfoxide (B87167), Sulfone |
Exploiting Reactivity for Diverse Compound Libraries
The presence of multiple, selectively addressable reactive sites makes this compound an exceptionally valuable building block for the synthesis of diverse compound libraries. researchgate.net Combinatorial and medicinal chemistry efforts often rely on such versatile synthons to rapidly generate collections of structurally related molecules for biological screening. researchgate.net
By strategically combining the reactions described in the preceding sections, chemists can construct a vast array of heterocyclic compounds. researchgate.net For example, a synthetic route might begin with a transformation at the thioxo group to form a thiazole (B1198619) ring, followed by hydrolysis of the ester and subsequent amide coupling to introduce further diversity. researchgate.netamanote.com
The ability to generate a wide range of three- to six-membered and fused heterocyclic systems from dithioesters is well-documented. researchgate.net The synthesis of complex structures such as indoles, oxindoles, thiazoles, and pyrazolo[1,5-a]pyridines has been successfully demonstrated using strategies that pivot on the reactivity of dithiocarboxylates and related α-carboalkoxy sulfides. researchgate.netresearchgate.net This versatility confirms the role of this compound and its analogues as powerful tools for creating molecular diversity.
| Accessible Compound Classes |
| Thiazoles researchgate.net |
| 1,3-Oxathioles uzh.ch |
| Tetrahydrothiophenes researchgate.net |
| Indoles researchgate.net |
| Oxindoles researchgate.net |
| Pyridines researchgate.net |
| Penams and Penems researchgate.net |
Future Perspectives and Emerging Research Avenues
New Synthetic Methodologies and Catalytic Systems
The development of novel, efficient, and sustainable methods for the synthesis of thionoesters and dithioesters is a continuous endeavor in organic chemistry. For a compound like Ethyl (methylthio)(thioxo)acetate, future research is likely to focus on moving beyond traditional thionation reagents, such as Lawesson's reagent, which can be expensive and generate significant waste ideaconnection.com.
Emerging synthetic strategies that could be applied or adapted for the synthesis of this compound include:
Ynamide-Mediated Synthesis : A novel approach for the synthesis of thionoesters and dithioesters involves the use of ynamides. This method proceeds via the selective addition of monothiocarboxylic acids to ynamides, followed by transesterification with an alcohol. It is characterized by mild reaction conditions and broad substrate scope, offering a potentially efficient route to compounds like this compound organic-chemistry.orgorganic-chemistry.org.
Base-Mediated Fragmentation of 1,3-Dithiolanes : A one-pot method for synthesizing dithioesters involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylates, which are then captured by electrophiles. This approach is operationally simple and scalable, suggesting its potential for the synthesis of a variety of dithioesters, including the target compound acs.orgnih.gov.
Catalytic Systems : The development of novel catalytic systems is crucial for advancing synthetic efficiency. Ruthenium-catalyzed dehydrogenative thioester synthesis from alcohols and thiols presents a greener alternative to classical acylation methods elsevierpure.com. Similarly, selenol-based catalysts have shown promise in promoting thiol-thioester exchanges for the synthesis of peptide thioesters, a concept that could be explored for the synthesis of smaller molecules nih.gov. Research into new catalysts, such as those based on affordable and abundant metals, could lead to more economical and environmentally friendly syntheses of this compound.
Table 1: Comparison of Synthetic Methodologies for Thionoesters and Dithioesters
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Traditional Thionation (e.g., Lawesson's Reagent) | Well-established, versatile for converting carbonyls to thiocarbonyls. | Predictable reactivity. |
| Ynamide-Mediated Synthesis | Mild reaction conditions, broad substrate scope, good yields. | High efficiency and functional group tolerance. |
| Base-Mediated Fragmentation of Dithiolanes | One-pot synthesis, short reaction times, operationally simple. | Scalability and ease of execution. |
| Ruthenium-Catalyzed Dehydrogenation | Environmentally benign (H₂ as byproduct), high selectivity. | "Green" synthesis from readily available starting materials. |
| Selenol-Catalyzed Thiol-Thioester Exchange | Catalytic, operates at mildly acidic pH. | Potential for high efficiency under specific conditions. |
Expanded Applications in Advanced Organic Transformations
The unique reactivity of the thiocarbonyl group in dithioesters opens up a wide range of possibilities for their use as intermediates in organic synthesis. Future research on this compound will likely explore its utility in various advanced organic transformations.
Potential applications include:
Precursors to Heterocycles : Dithioesters are valuable precursors for the synthesis of various sulfur-containing heterocycles. For instance, α-enolic dithioesters can be used to synthesize functionalized thiophenes and 1,2,3-thiadiazoles chim.it. The reactivity of the dithioester moiety in this compound could be harnessed in cycloaddition reactions and other cyclization strategies to create novel heterocyclic frameworks. Thionoesters have been shown to react with donor-acceptor cyclopropanes in (3+2) annulations to furnish thiolanes mdpi.com.
Hydrogen Sulfide (B99878) (H₂S) Donors : Thionoesters and dithioesters have been identified as promising candidates for cysteine-selective H₂S donors nih.govrsc.orgrsc.orgrsc.org. The reaction with cysteine triggers the release of H₂S, a molecule with significant biological signaling functions. Investigating the kinetics and efficiency of H₂S release from this compound could lead to the development of new tools for chemical biology and potential therapeutic applications.
Radical Chemistry : Dithioesters are well-known for their role as chain transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization rsc.orgrsc.orgrsc.org. The thiocarbonyl group can participate in radical reactions, and this reactivity could be exploited in other areas of organic synthesis, such as in the generation of specific radical intermediates for carbon-carbon bond formation.
Advanced Characterization Techniques and In Situ Monitoring
A deeper understanding of the properties and reactivity of this compound will be facilitated by the application of advanced analytical techniques.
In Situ Monitoring : Techniques for monitoring reactions in real-time are invaluable for optimizing reaction conditions and understanding reaction mechanisms. In situ spectroscopy, including Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information on the formation of intermediates and products as the reaction progresses mt.comspectroscopyonline.com. For instance, 19F NMR has been successfully used for the in situ monitoring of backbone thioester exchange, a concept that could be adapted for studying reactions of fluorine-labeled derivatives of this compound nih.gov.
Advanced Mass Spectrometry and Chromatography : Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for the analysis of organosulfur compounds nih.govresearchgate.net. The development of novel analytical methods, potentially using advanced detectors with high sensitivity for sulfur compounds, will be crucial for the accurate identification and quantification of this compound and its reaction products, even at very low concentrations britannica.com. The structural elucidation of novel organosulfur compounds often relies on a combination of NMR and MS techniques frontiersin.org.
Table 2: Advanced Characterization Techniques for Organosulfur Compounds
| Technique | Application | Potential Insights for this compound |
| In Situ Spectroscopy (FTIR, Raman, NMR) | Real-time reaction monitoring. | Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Quantifying purity, identifying byproducts in synthesis, and analyzing reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. | Purification and quantitative analysis of this compound and its derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Confirming the molecular structure and characterizing new derivatives. |
Deeper Theoretical Understanding and Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules.
Density Functional Theory (DFT) Calculations : DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of thionoesters and dithioesters rsc.orgrsc.org. Such studies can provide insights into the transition states of reactions involving this compound, helping to explain experimental observations and guide the design of new reactions. For example, DFT has been used to study the mechanism of thionation of carbonyl compounds with Lawesson's reagent and the addition-fragmentation reactions of thionoesters in RAFT polymerization tandfonline.comacs.org.
Predictive Modeling : As more experimental data on the reactivity of dithioesters becomes available, it may be possible to develop predictive models for their behavior in various chemical environments. Computational modeling can help to understand the interactions of such molecules with biological systems or materials buffalo.edufrontiersin.org. This could accelerate the discovery of new applications for this compound by allowing for the virtual screening of its properties.
Design Principles for Novel Molecular Architectures
The unique properties of the dithioester functional group can be leveraged in the design of novel molecules with specific functions.
Functional Materials : The principles of organosulfur chemistry can be applied to the design of new materials researchgate.net. The incorporation of the (methylthio)(thioxo)acetate moiety into larger molecular scaffolds could lead to the development of materials with interesting electronic, optical, or self-assembly properties. The reactivity of the thiocarbonyl group could also be used for the post-synthetic modification of polymers and other materials.
Bioactive Molecules : Organosulfur compounds are known to exhibit a wide range of biological activities researchgate.nettandfonline.com. By understanding the structure-activity relationships of dithioesters, it may be possible to design novel derivatives of this compound with specific biological targets. For example, the dithiocarbamate functional group, which is structurally related to dithioesters, has found applications in medicine and as catalysts encyclopedia.pub. This suggests that the dithioester core of this compound could serve as a scaffold for the development of new bioactive compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl (methylthio)(thioxo)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting thiol-containing precursors (e.g., methylthioacetate derivatives) with thioesterifying agents under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) . Optimization involves varying catalysts (e.g., DCC for coupling), monitoring by TLC, and isolating via column chromatography. Purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the thioester (-SC(=O)-) and methylthio (-SMe) groups. IR spectroscopy identifies C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry if crystalline .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of thioester groups. Solubility tests in DMSO, THF, or chloroform guide solvent selection for reactions. Monitor decomposition via periodic NMR checks .
Advanced Research Questions
Q. How do computational studies reconcile discrepancies in experimental reaction yields for this compound derivatives?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental yields. For example, steric hindrance near the thioester group may reduce reactivity in bulky derivatives. Validate with kinetic studies (e.g., Eyring plots) to assess activation energies .
Q. What strategies mitigate by-product formation during the synthesis of spirocyclic analogs of this compound?
- Methodology : Use in situ trapping agents (e.g., molecular sieves) to remove water in cyclization reactions. Optimize stoichiometry of reagents (e.g., 1.2 eq. dihydropyridazine) and employ flow chemistry for precise control. LC-MS tracks intermediate formation .
Q. How can researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodology : Re-evaluate purity (≥95% by HPLC) and confirm stereochemistry (via chiral HPLC or NOESY). Compare bioassay protocols (e.g., MIC values in antibacterial studies) for consistency. Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., methylthio vs. oxo groups) with target binding .
Q. What safety protocols are essential when handling reactive intermediates in this compound synthesis?
- Methodology : Conduct reactions in fume hoods with blast shields. Use PPE (nitrile gloves, face shields) for thiol-containing intermediates. Emergency protocols include neutralization of spills with 10% NaHCO₃ and immediate medical attention for inhalation exposure .
Key Research Findings
- Synthetic Flexibility : this compound serves as a versatile intermediate for spirocyclic compounds with antiviral potential (e.g., Scheme 45 in ).
- Computational Insights : DFT studies reveal that electron-withdrawing groups at the thioester site enhance electrophilicity, favoring nucleophilic attacks .
- Bioactivity : Derivatives exhibit moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL), but activity varies with substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
